N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
Description
Properties
Molecular Formula |
C15H14ClN3O4S |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-[[2-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c1-8-13(14(23)18-6-11(20)17-7-12(21)22)24-15(19-8)9-2-4-10(16)5-3-9/h2-5H,6-7H2,1H3,(H,17,20)(H,18,23)(H,21,22) |
InChI Key |
MFUAYDICAONZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Reactants :
-
4-Chlorophenyl thiourea (1.0 equiv)
-
Bromoacetone (1.2 equiv)
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Ethanol (solvent)
-
-
Reaction Conditions :
-
Reflux at 80°C for 6–8 hours under nitrogen.
-
Cyclization forms 2-(4-chlorophenyl)-4-methyl-1,3-thiazole.
-
-
Oxidation to Carboxylic Acid :
Key Data :
| Step | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Thiazole formation | 80°C | 8 h | 82% | 95.2% |
| Oxidation | 60°C | 4 h | 79% | 97.5% |
Synthesis of Glycylglycine
Glycylglycine is prepared via solid-phase peptide synthesis (SPPS) or solution-phase methods.
Procedure (Solution-Phase):
-
Protection :
-
Glycine (1.0 equiv) is protected with Boc (tert-butoxycarbonyl) using Boc₂O in THF.
-
-
Coupling :
-
Boc-glycine (1.0 equiv) is activated with EDCl/HOBt and coupled to glycine methyl ester.
-
-
Deprotection :
Key Data :
| Step | Reagent | Time | Yield |
|---|---|---|---|
| Boc protection | Boc₂O | 2 h | 95% |
| Peptide coupling | EDCl/HOBt | 12 h | 89% |
| Deprotection | TFA/NaOH | 3 h | 91% |
Coupling of Thiazole Carboxylic Acid to Glycylglycine
The final step involves amide bond formation between the thiazole carboxylic acid and glycylglycine.
Procedure:
-
Activation :
-
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (1.0 equiv) is activated with SOCl₂ to form the acyl chloride.
-
-
Coupling :
-
Acyl chloride is reacted with glycylglycine (1.2 equiv) in anhydrous DMF, with TEA as a base.
-
Reaction at 0–5°C for 2 hours, then room temperature for 12 hours.
-
-
Purification :
Key Data :
| Parameter | Value |
|---|---|
| Coupling agent | SOCl₂ |
| Solvent | DMF |
| Reaction temperature | 0–25°C |
| Yield | 73% |
| Melting point | 214–216°C |
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, thiazole-H), 7.65–7.58 (m, 4H, Ar-H), 3.85 (s, 2H, NH₂), 2.45 (s, 3H, CH₃), 1.90–1.82 (m, 4H, glycine-H).
-
IR (KBr) : 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
-
HRMS (ESI) : m/z 423.0821 [M+H]⁺ (calc. 423.0818).
Optimization and Challenges
Key Challenges:
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions can be conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block : N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with tailored properties .
Biology
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. The structural features of the thiazole ring and chlorophenyl group facilitate binding to specific enzymes, potentially modulating their activity .
- Receptor Ligand : Research has indicated that this compound may act as a ligand for various biological receptors, influencing signal transduction pathways critical in cellular processes .
Medicine
- Therapeutic Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties. These effects are attributed to its ability to interact with biological targets involved in inflammatory responses and microbial growth .
- Anticancer Potential : Case studies have explored the compound's efficacy against various cancer cell lines. For instance, derivatives of similar thiazole-containing compounds have shown cytotoxic activity against human cancer cells, indicating potential applications in cancer therapy .
Data Tables
| Application Area | Details | References |
|---|---|---|
| Chemistry | Building block for complex molecule synthesis | |
| Biology | Enzyme inhibitor; receptor ligand | |
| Medicine | Anti-inflammatory; antimicrobial; anticancer |
Case Studies
- Enzyme Inhibition Study : A study demonstrated that thiazole derivatives could inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
- Anticancer Research : Research on similar thiazole compounds revealed significant cytotoxic effects against breast and colon cancer cell lines, indicating that this compound may share these properties .
Mechanism of Action
The mechanism of action of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Thiazole vs. Oxazole :
- N-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}glycine () replaces the thiazole sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity. This oxazole derivative has a lower molecular weight (C₁₃H₁₁ClN₂O₄; MW: 294.7) compared to the target compound (estimated MW: ~351.4 for C₁₅H₁₄ClN₃O₄S) due to the absence of a glycylglycine chain .
Aromatic Substituent Modifications
Fluorophenyl Derivatives :
- N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine () and N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine () replace the 4-chlorophenyl group with 2- or 3-fluorophenyl groups. Fluorine’s electronegativity and smaller atomic radius may enhance metabolic stability compared to chlorine .
- Both fluorinated analogs share the same molecular formula (C₁₅H₁₄FN₃O₄S; MW: 351.4) as the target compound, assuming similar backbone structures.
Peptide Chain Modifications
- Glycine vs. Glycylglycine :
Comparative Data Table
| Compound Name | Heterocycle | Aromatic Substituent | Peptide Chain | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine | Thiazole | 4-chlorophenyl | Glycylglycine | C₁₅H₁₄ClN₃O₄S* | ~351.4 |
| N-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}glycine | Oxazole | 2-chlorophenyl | Glycine | C₁₃H₁₁ClN₂O₄ | 294.7 |
| N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine | Thiazole | 2-fluorophenyl | Glycylglycine | C₁₅H₁₄FN₃O₄S | 351.4 |
| N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine | Thiazole | 3-fluorophenyl | Glycylglycine | C₁₅H₁₄FN₃O₄S | 351.4 |
| N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine | Thiazole | 4-methoxyphenyl | Glycylglycine | C₂₁H₂₄FN₃O₃ | 363.4 |
*Assumed based on analogs in –7.
Research Findings and Implications
Metabolic Stability : Fluorinated analogs (–8) may exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation, a common issue with chlorinated compounds .
Solubility : The methoxyphenyl derivative () likely has higher aqueous solubility than the chlorophenyl counterpart due to the polar methoxy group .
Biological Activity
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a thiazole-derived compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H12ClN3O2S
- Molecular Weight : 301.77 g/mol
- CAS Number : 865658-31-7
The compound features a thiazole ring substituted with a chlorophenyl group and an amide linkage to glycylglycine, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
- Antiviral Activity : Similar thiazole derivatives have shown promise as antiviral agents by disrupting viral replication processes. Mechanistic studies indicate potential targeting of viral DNA synthesis pathways.
- Anticancer Properties : The compound's structural features may confer anticancer properties by inducing cell cycle arrest and promoting apoptosis in cancer cell lines.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Antiviral Studies
Recent research has demonstrated that thiazole derivatives similar to this compound exhibit significant antiviral activity against various viruses, including adenoviruses. Compounds derived from this class have shown IC50 values in the low micromolar range, indicating potent activity with reduced cytotoxicity compared to standard antiviral agents like niclosamide .
Anticancer Activity
A study focused on the anticancer properties of thiazole derivatives revealed that compounds structurally related to this compound effectively inhibited cell growth in several cancer cell lines. The mechanism was linked to the induction of G2/M phase arrest and apoptosis through modulation of apoptotic pathways .
Q & A
Q. What synthetic routes are recommended for N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a multi-step coupling strategy. A thiazole intermediate (e.g., 5-carboxylate thiazole) is first prepared, followed by activation of the carbonyl group using coupling agents like HATU or EDCI. Glycylglycine is then conjugated via amide bond formation. For example, in a related synthesis ( ), coupling glycine methyl ester to a thiazole precursor achieved 69.5% yield under mild conditions (CDCl₃, room temperature). Optimization involves adjusting stoichiometry (1.2–1.5 eq. of coupling agent), solvent polarity (DCM or DMF), and reaction time (12–24 hrs). Monitoring via TLC or LCMS ensures completion. Substituent effects on the thiazole ring (e.g., electron-withdrawing Cl) may require tailored conditions for carboxylate activation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, the methyl group on the thiazole appears as a singlet (~δ 2.36 ppm), while aromatic protons from the 4-chlorophenyl group resonate at δ 7.07–7.53 ppm ().
- FT-IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the amide bond.
- LCMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ expected for C₁₆H₁₅ClN₃O₃S: 364.05).
- X-ray crystallography (if crystals are obtained): Resolves absolute configuration and intermolecular interactions (e.g., SHELXL refinement in ) .
Q. What preliminary assays are used to screen biological activity for thiazole derivatives like this compound?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Enzyme inhibition : Fluorescence-based assays for targets like kinases or proteases. For example, CB1 receptor binding studies () utilize competitive displacement with radiolabeled ligands .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Tools like Gaussian or ORCA are used.
- Multiwfn analysis (): Visualize electrostatic potential (ESP) maps to identify regions prone to electrophilic attack (e.g., carbonyl groups).
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., CB1 receptor). Focus on hydrogen bonding with the glycylglycine moiety and hydrophobic contacts with the thiazole ring .
Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replace Cl with F or CH₃) and compare IC₅₀ values ().
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., chlorine substitution correlates with enhanced cytotoxicity).
- Control experiments : Verify compound purity (>95% by HPLC) and rule out solvent/impurity effects. Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
Q. What strategies improve the aqueous solubility of this hydrophobic thiazole derivative?
- Methodological Answer :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the glycylglycine moiety.
- Nanoformulation : Encapsulate in PEGylated liposomes or use cyclodextrin complexes.
- Structural modification : Replace the 4-chlorophenyl group with a polar substituent (e.g., -OH or -SO₃H) while monitoring activity retention () .
Q. How is crystallographic data analyzed to resolve the compound’s 3D structure?
- Methodological Answer :
- Data collection : Use a MoKα source (λ = 0.71073 Å) and CCD detector. For example, reports triclinic crystals (space group P1) with cell parameters a = 7.9679 Å, b = 9.4042 Å.
- Refinement : SHELXL () refines atomic positions against F² data. Check R-factors (<0.05 for high-resolution data).
- Topology analysis : AIMAll evaluates electron density critical points to confirm bond paths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
